Sodium ionophore I
Overview
Description
Sodium ionophore I is a chemical compound that facilitates the transport of sodium ions across lipid membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to measure sodium ion concentrations. This compound is a lipophilic molecule, meaning it is soluble in fats and oils, which allows it to interact effectively with lipid membranes .
Biochemical Analysis
Biochemical Properties
Sodium ionophore I plays a crucial role in biochemical reactions by selectively binding to sodium ions and transporting them across lipid membranes. This process is essential for maintaining ion gradients and membrane potential in cells. This compound interacts with various enzymes, proteins, and other biomolecules, including sodium-potassium ATPase, which is responsible for maintaining the sodium and potassium ion gradients across the cell membrane. The interaction between this compound and sodium-potassium ATPase is critical for the regulation of cellular ion homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By altering sodium ion concentrations, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the membrane potential, leading to changes in cellular activities such as muscle contraction, nerve impulse transmission, and hormone secretion. Additionally, this compound can affect the expression of genes involved in ion transport and cellular metabolism, thereby modulating cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to sodium ions and facilitate their transport across lipid membranes. This process is achieved through the formation of a complex between this compound and sodium ions, which is then transported across the membrane. This compound acts as a carrier ionophore, shielding the charge of the sodium ion and allowing it to pass through the hydrophobic interior of the lipid membrane. This mechanism is essential for the regulation of ion gradients and membrane potential in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to alterations in cellular ion homeostasis, affecting cellular functions such as metabolism, signaling, and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance ion transport and cellular functions, while at high doses, it may cause toxic or adverse effects. For example, high doses of this compound can lead to disruptions in ion gradients, resulting in cellular toxicity, muscle weakness, and cardiac arrhythmias. It is essential to determine the appropriate dosage to avoid adverse effects and achieve the desired outcomes in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes such as sodium-potassium ATPase and other ion transporters, affecting metabolic flux and metabolite levels. By modulating ion gradients, this compound can influence metabolic processes such as oxidative phosphorylation, glycolysis, and the citric acid cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. It facilitates the movement of sodium ions across cell membranes, affecting their localization and accumulation. The lipophilicity of this compound enhances its permeability through lipid membranes, allowing it to efficiently transport sodium ions across biological membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid membranes, where it exerts its activity by facilitating ion transport. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function in regulating ion gradients and membrane potential in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium ionophore I typically involves organic synthesis techniques. One common method includes the reaction of specific organic precursors under controlled conditions to form the ionophore. The process often requires the use of solvents, catalysts, and precise temperature control to ensure the correct formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale manufacturing. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium ionophore I primarily undergoes complexation reactions, where it forms complexes with sodium ions. This complexation is reversible, allowing the ionophore to release the sodium ions once they have been transported across the membrane .
Common Reagents and Conditions: The complexation reactions typically occur in the presence of lipid membranes or polymeric membranes in ion-selective electrodes. The conditions required for these reactions include a suitable solvent environment and the presence of sodium ions .
Major Products: The major product of the reaction involving this compound is the sodium-ionophore complex. This complex is crucial for the ionophore’s function in transporting sodium ions across membranes .
Scientific Research Applications
Sodium ionophore I has a wide range of applications in scientific research:
Mechanism of Action
Sodium ionophore I functions by binding to sodium ions and facilitating their transport across lipid membranes. The ionophore has a hydrophilic center that binds to the sodium ion and a hydrophobic exterior that interacts with the lipid membrane. This dual nature allows the ionophore to shield the sodium ion’s charge, enabling it to pass through the hydrophobic interior of the membrane . The transport process is reversible, allowing the ionophore to release the sodium ion on the other side of the membrane .
Comparison with Similar Compounds
Valinomycin: A potassium ionophore that selectively transports potassium ions across membranes.
Crown Ethers: Synthetic ionophores that can transport various cations, including sodium and potassium.
Uniqueness: this compound is unique in its high selectivity for sodium ions and its ability to form stable complexes with these ions. This selectivity makes it particularly useful in applications requiring precise sodium ion measurements .
Properties
IUPAC Name |
2-[2,2-bis[[2-[heptyl(methyl)amino]-2-oxoethoxy]methyl]butoxy]-N-heptyl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71N3O6/c1-8-12-15-18-21-24-37(5)33(40)27-43-30-36(11-4,31-44-28-34(41)38(6)25-22-19-16-13-9-2)32-45-29-35(42)39(7)26-23-20-17-14-10-3/h8-32H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECOBBGCPFYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCC(CC)(COCC(=O)N(C)CCCCCCC)COCC(=O)N(C)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210074 | |
Record name | Eth 227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61183-76-4 | |
Record name | 2,2′-[[2-Ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis[N-heptyl-N-methylacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61183-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eth 227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061183764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eth 227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[2-ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis(N-heptyl-N-methylacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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